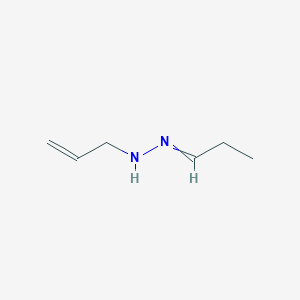

Propanal, 2-propenylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

19031-78-8 |

|---|---|

Molecular Formula |

C12H9N3O4 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

N-(propylideneamino)prop-2-en-1-amine |

InChI |

InChI=1S/C6H12N2/c1-3-5-7-8-6-4-2/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

POQUCILEWSEAQS-UHFFFAOYSA-N |

SMILES |

CCC=NNCC=C |

Canonical SMILES |

CCC=NNCC=C |

Origin of Product |

United States |

Retrosynthetic Dissection and Precursor Synthesis for Propanal, 2 Propenylhydrazone

Retrosynthetic Pathways for the Propanal, 2-propenylhydrazone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netscitepress.org For this compound, the most logical and direct disconnection occurs at the carbon-nitrogen double bond (C=N) of the hydrazone functional group. This is a standard disconnection for hydrazones, as they are typically formed via the condensation reaction between an aldehyde or a ketone and a hydrazine (B178648) derivative. slideshare.net

This retrosynthetic step breaks the target molecule into two key synthons, which correspond to the following precursor molecules:

Propanal (also known as propionaldehyde)

2-Propenylhydrazine (commonly known as allylhydrazine)

The forward synthesis, therefore, involves the reaction of propanal with allylhydrazine (B1197363), usually in an appropriate solvent, to form the target hydrazone via the elimination of a water molecule.

Advanced Synthetic Routes to Propanal (Propionaldehyde)

Propanal is a vital three-carbon aldehyde that serves as a fundamental building block in organic synthesis. Several advanced methodologies exist for its production.

Catalytic Methods for Propanal Generation from Alkenes

One of the largest industrial applications of homogeneous catalysis is the hydroformylation of alkenes, also known as the "oxo process". ugent.be The synthesis of propanal is achieved through the hydroformylation of ethylene (B1197577), where ethylene reacts with a mixture of carbon monoxide and hydrogen (syngas). ugent.beresearchgate.net This reaction is typically catalyzed by transition metal complexes, most notably those containing rhodium or cobalt. ugent.beresearchgate.net

Rhodium-based catalysts, such as Rh(H)(CO)(PPh₃)₃, are highly active and selective for producing propanal under milder conditions than their cobalt counterparts. ugent.beacs.org The reaction mechanism involves the coordination of ethylene and CO to the metal center, followed by a series of insertion and reductive elimination steps to yield the final aldehyde product. ugent.be Research has focused on optimizing these catalyst systems, including the use of polymer-supported ligands to facilitate catalyst recovery and prevent the loss of the precious metal. rsc.org

Selective Oxidation Methodologies for Propanal Synthesis

The selective oxidation of primary alcohols is a classic and widely used method for aldehyde synthesis. For propanal, the precursor is 1-propanol (B7761284). A key challenge is to prevent over-oxidation to the corresponding carboxylic acid, propionic acid. d-nb.info

Various catalytic systems have been developed to achieve high selectivity for propanal. Supported metal oxide catalysts, such as V–Mg–O supported on TiO₂, have demonstrated high yields of propanal (up to 66%) from the gas-phase oxidation of 1-propanol. oup.com Similarly, Co-Mg-O systems have also shown potential, yielding up to 53% propanal. researchgate.net More recent studies have explored the use of precisely sized platinum nanoparticles for 1-propanol oxidation, revealing that catalytic activity can be influenced by particle size and the reaction medium (gas vs. liquid phase). acs.org

| Method | Precursor(s) | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Hydroformylation | Ethylene, CO, H₂ | Rhodium or Cobalt complexes (e.g., Rh(H)(CO)(PPh₃)₃) | Major industrial route; high atom economy; homogeneous catalysis often used. | ugent.beacs.org |

| Catalytic Oxidation | 1-Propanol | V-Mg-O/TiO₂ or Co-Mg-O | Gas-phase reaction; achieves high selectivity for the aldehyde over the carboxylic acid. | oup.comresearchgate.net |

| Nanoparticle Catalysis | 1-Propanol | Supported Pt nanoparticles | Activity is dependent on nanoparticle size and reaction phase (solid-gas vs. solid-liquid). | acs.org |

Aldol (B89426) Condensation Strategies for Propanal Derivatives

It is important to clarify that aldol condensation is not a method for synthesizing propanal itself. Instead, it is a powerful carbon-carbon bond-forming reaction that uses propanal as a reactant to create larger, more complex molecules (i.e., propanal derivatives). Propanal, possessing acidic alpha-hydrogens, can undergo a base-catalyzed self-condensation. youtube.comquora.com

In this reaction, two molecules of propanal react to first form an aldol adduct, 3-hydroxy-2-methylpentanal. researchgate.net This intermediate can then readily undergo dehydration (loss of a water molecule) to yield the final α,β-unsaturated aldehyde, 2-methylpent-2-enal. youtube.comresearchgate.net Propanal can also participate in crossed-aldol condensations with other aldehydes or ketones, leading to a variety of different products. vedantu.comdoubtnut.com

Synthesis of 2-Propenylhydrazine (Allylhydrazine) and Related Hydrazine Derivatives

The synthesis of monosubstituted hydrazines like allylhydrazine presents a significant challenge due to the nucleophilicity of both nitrogen atoms, which can lead to the formation of di- and tri-substituted byproducts. researchgate.netut.ee

General Synthetic Methods for Hydrazines

The classical approach to synthesizing allylhydrazine involves the direct alkylation of hydrazine hydrate (B1144303) with an allyl halide, such as allyl bromide. researchgate.netumich.edu While this method is straightforward, it often suffers from low selectivity and reproducibility, yielding a mixture of mono- and di-allylhydrazines that can be difficult to separate due to their similar physical properties. researchgate.net

To overcome these limitations, modern synthetic strategies employ the use of protecting groups. researchgate.netjocpr.compressbooks.pub A protecting group temporarily blocks one or more reactive sites on the hydrazine molecule, directing the alkylation to a specific nitrogen atom. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in this context. researchgate.netumich.edu

Research has shown that starting with a protected hydrazine, such as 1,1,2-tri-Boc-hydrazine, allows for the selective synthesis of the mono-allylated product with good yield. researchgate.netumich.edu After the allylation step, the Boc groups are removed under acidic conditions (deprotection) to yield the pure allylhydrazine. umich.edu This protecting group strategy significantly improves the selectivity and overcomes the primary drawbacks of the classical method. researchgate.netresearchgate.net

| Method | Reagents | Key Outcome/Challenge | Reference |

|---|---|---|---|

| Classical Method | Hydrazine hydrate, Allyl bromide | Low selectivity; produces a mixture of mono- and di-substituted products that are difficult to separate. | researchgate.net |

| Protecting Group Strategy | 1,1,2-tri-Boc-hydrazine, Allyl bromide, followed by deprotection (e.g., TFA) | High selectivity for mono-allylation; avoids formation of co-products, leading to a purer final product. | researchgate.netumich.edu |

Sophisticated Synthetic Methodologies for Propanal, 2 Propenylhydrazone

Condensation Reactions with Regio- and Stereocontrol

The most fundamental approach to the synthesis of Propanal, 2-propenylhydrazone is the condensation reaction between propanal and 2-propenylhydrazine (also known as allylhydrazine). This reaction, while straightforward in principle, requires careful optimization to achieve high yields and control over the formation of the desired (E)-isomer, which is generally more stable.

Optimized Reaction Conditions for Aldehyde-Hydrazine Condensation

The condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.net The efficiency of this process is highly dependent on several factors, including pH, temperature, and solvent choice.

For the synthesis of this compound, the reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol, which facilitates the proton transfer steps involved in the mechanism. rsc.org An acidic catalyst is often employed to enhance the electrophilicity of the aldehyde's carbonyl group.

A typical laboratory-scale synthesis would involve the slow addition of propanal to a solution of 2-propenylhydrazine in ethanol at a controlled temperature, often at or below room temperature to manage the exothermic nature of the reaction. The reaction mixture is then stirred for a period ranging from a few hours to overnight to ensure complete conversion.

| Parameter | Optimized Value/Condition | Purpose |

| Reactants | Propanal, 2-Propenylhydrazine | Formation of the hydrazone |

| Solvent | Ethanol or Methanol | Facilitates proton transfer and dissolves reactants |

| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the carbonyl oxygen, increasing electrophilicity |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 2-12 hours | Ensures complete conversion |

| Work-up | Removal of solvent under reduced pressure, followed by purification | Isolation of the final product |

This table presents a generalized set of optimized conditions based on standard laboratory practices for hydrazone formation.

Catalytic Systems for Enhanced Hydrazone Formation

To improve reaction rates and yields, various catalytic systems have been explored for hydrazone synthesis. While simple acid catalysis is common, more advanced catalysts can offer milder reaction conditions and higher selectivity. For instance, the use of Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to effectively catalyze hydrazone formation from aromatic aldehydes and ketones. rsc.org This approach could be adapted for the synthesis of this compound, potentially offering a more environmentally friendly alternative to strong Brønsted acids.

Aniline and its derivatives have also been identified as effective nucleophilic catalysts that can significantly accelerate hydrazone formation under mild, biocompatible conditions. nih.gov The proposed mechanism involves the formation of a more reactive iminium ion intermediate.

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, several solvent-free and environmentally benign methods for hydrazone synthesis have been developed. These methods aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

Mechanochemical Synthesis: This technique involves the grinding of solid reactants together, often with a catalytic amount of a solid acid or without any catalyst at all. nih.govresearchgate.net The mechanical energy supplied promotes the reaction. For the synthesis of this compound, this would involve grinding propanal (adsorbed onto a solid support if necessary) with a solid salt of 2-propenylhydrazine. This method is often rapid, efficient, and produces high yields of pure product with a simple work-up. x-mol.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for hydrazone synthesis from hours to minutes. acs.org The rapid heating of the polar reactants and solvents under microwave conditions accelerates the condensation reaction.

High Hydrostatic Pressure (HHP): HHP has been successfully employed for the solvent- and catalyst-free synthesis of hydrazones. beilstein-journals.org This technique can lead to nearly quantitative yields at room temperature, offering a clean and efficient synthetic route.

| Green Chemistry Approach | Typical Conditions | Advantages |

| Mechanochemical | Ball milling of reactants, room temperature, solvent-free | Reduced solvent waste, high efficiency, simple work-up x-mol.com |

| Microwave-Assisted | Microwave irradiation (e.g., 100-150 W), short reaction times (2-10 min) | Drastically reduced reaction times, often higher yields acs.org |

| High Hydrostatic Pressure | High pressure (e.g., 850 MPa), room temperature, solvent- and catalyst-free | Excellent yields, environmentally benign, simple purification beilstein-journals.org |

This table summarizes various green chemistry approaches applicable to hydrazone synthesis.

Advanced Approaches to α,β-Unsaturated Hydrazone Formation

Beyond direct condensation, more sophisticated synthetic methodologies involving metal catalysis and organocatalysis have emerged for the construction of α,β-unsaturated hydrazones and related structures. These methods often provide access to complex molecular architectures under mild conditions with high levels of control.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C=N bonds and the functionalization of hydrazones.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the annulation of hydrazones with alkynes through dual C-H activation. nih.gov While typically used to build more complex heterocyclic systems, the fundamental C-H activation and coupling principles could potentially be adapted for the direct synthesis or functionalization of α,β-unsaturated hydrazones.

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their versatility in cross-coupling reactions. Methods have been developed for the palladium-catalyzed dehydrogenation of saturated amides to form α,β-unsaturated imines, a transformation conceptually similar to the formation of α,β-unsaturated hydrazones. nih.govnih.gov Such a strategy could foreseeably be applied to a saturated hydrazone precursor to introduce the α,β-unsaturation.

| Metal Catalyst | Reaction Type | Potential Application to this compound |

| Rhodium(III) | C-H Activation/Annulation | Functionalization of the hydrazone backbone nih.gov |

| Palladium(II) | Dehydrogenation | Introduction of the C=C double bond from a saturated precursor nih.gov |

| Nickel(0) | Hydroalkenylation | Reaction of a diene with a hydrazone to form a 1,4-diene structure rsc.org |

This table outlines potential applications of metal-catalyzed reactions in the synthesis of α,β-unsaturated hydrazones.

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry, offering metal-free alternatives for many transformations.

N-Heterocyclic Carbenes (NHCs): Chiral N-heterocyclic carbenes have been used to catalyze the annulation of α,β-unsaturated aldehydes with hydrazones to produce various heterocyclic compounds with high enantioselectivity. acs.orgrsc.org In these reactions, the NHC activates the α,β-unsaturated aldehyde towards reaction with the hydrazone. While the reported products are often complex heterocycles, the initial interaction between the activated aldehyde and the hydrazone is a key step that could be harnessed for the synthesis of the target molecule under specific conditions.

Secondary Amine Catalysis: Chiral secondary amines are widely used as organocatalysts to activate α,β-unsaturated aldehydes via the formation of a nucleophilic enamine or an electrophilic iminium ion. These reactive intermediates can then participate in cascade reactions with hydrazones to form complex products with high stereocontrol. rsc.orgrsc.org An organocatalytic aza-Michael addition of a hydrazine to an α,β-unsaturated aldehyde, followed by a controlled elimination, could represent a plausible, though not yet specifically reported, route to α,β-unsaturated hydrazones like this compound.

| Organocatalyst | Activation Mode | Potential Synthetic Route |

| N-Heterocyclic Carbene | Acyl Anion/Acyl Azolium Intermediate | Annulation reactions with α,β-unsaturated aldehydes acs.orgrsc.org |

| Chiral Secondary Amine | Iminium Ion/Enamine Catalysis | Cascade reactions involving aza-Michael addition rsc.orgrsc.org |

This table describes organocatalytic strategies relevant to the synthesis of α,β-unsaturated hydrazones.

Photoredox-Catalyzed Transformations

Visible-light photoredox catalysis has emerged as a powerful strategy for chemical synthesis, offering mild and efficient pathways to construct complex molecules. mdpi.comnih.gov This approach utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes to activate substrates, enabling unique bond formations that are often challenging to achieve through traditional thermal methods. nih.gov While specific photoredox-catalyzed transformations of this compound are not extensively documented, the reactivity of the hydrazone moiety in such reactions provides a strong basis for predicting its behavior. rsc.orgresearchgate.netorganic-chemistry.org

Hydrazones can serve as versatile precursors for radical intermediates under photoredox conditions. researchgate.netorganic-chemistry.org The photocatalytic cycle typically begins with the excitation of a photocatalyst, such as an iridium or ruthenium complex, by visible light. nih.govorganic-chemistry.org The excited-state catalyst can then act as either a reductant or an oxidant. For instance, in a reductive quenching cycle, the excited photocatalyst can donate an electron to an acceptor, while in an oxidative cycle, it can accept an electron from a donor molecule.

In the context of hydrazones, photoredox catalysis can facilitate a variety of transformations, including C(sp³)–C(sp³) cross-coupling, cyclizations, and functionalizations. researchgate.netorganic-chemistry.org For example, N-sulfonyl hydrazones have been successfully used in diarylketone-enabled photocatalytic reactions to couple with C(sp³)–H donors, forming new alkyl-alkyl bonds. researchgate.net Another study demonstrated a chemodivergent synthesis of thiadiazoles and triazole-thiones from hydrazones and isothiocyanates, where the reaction outcome is controlled by the reaction medium under photocatalysis. organic-chemistry.org These methodologies highlight the potential to functionalize this compound at various positions through radical-based pathways.

A plausible photoredox-catalyzed transformation involving this compound could involve an intramolecular cyclization. The allyl group provides a site for a radical addition initiated by a photocatalytically generated radical on the hydrazone backbone. This approach could lead to the synthesis of novel heterocyclic structures. The specific conditions, including the choice of photocatalyst, solvent, and any additives, would be crucial in directing the reaction toward the desired product. organic-chemistry.org

Table 1: Examples of Photoredox-Catalyzed Reactions Involving Hydrazone Derivatives This table presents generalized findings from research on hydrazone derivatives to illustrate potential synthetic routes for this compound.

| Reaction Type | Photocatalyst (Example) | Typical Conditions | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Deoxygenative Alkylation | Diarylketone | Visible light, C(sp³)–H donor | Coupling product at the allylic position | researchgate.net |

| Heterocyclization | Rhodamine 6G | Visible light, O₂, neutral or acidic media | Thiadiazole or triazole-thione analogues (with isothiocyanate) | organic-chemistry.org |

| Oxidative Cyclization | Potassium Poly(heptazine imide) (K-PHI) | 461 nm light, 80°C, Acetonitrile, S₈ as electron acceptor | 1,3,4-Oxadiazole derivatives (if starting from an N-acylhydrazone analogue) | scispace.com |

| [3+2] Annulation | Ir(ppy)₃ | Visible light, alkene partner | Imidazoline derivatives | organic-chemistry.org |

Preparation of Labeled this compound Analogues

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, quantifying metabolic pathways, and serving as internal standards in mass spectrometry. beilstein-journals.org The synthesis of labeled this compound analogues can be achieved through various strategies, primarily involving deuterium (B1214612) labeling or enrichment with heavier isotopes like ¹³C and ¹⁵N.

Deuterium Labeling Strategies

Deuterium labeling is a common technique used to trace the path of hydrogen atoms during a reaction and to investigate kinetic isotope effects (KIEs). beilstein-journals.org A significant KIE (where the C-H bond breaks faster than the C-D bond) can indicate that C-H bond cleavage is part of the rate-determining step of a reaction.

One of the most straightforward methods for deuterium incorporation is through H-D exchange reactions, often using deuterium oxide (D₂O) as the deuterium source. beilstein-journals.orgtn-sanso.co.jp For this compound, protons at positions alpha to the C=N bond could potentially be exchanged for deuterium under basic or acidic conditions. However, the stability of the hydrazone under these conditions must be considered. rsc.org

A more controlled approach involves the use of deuterated starting materials. princeton.edu For instance, deuterated this compound could be synthesized by reacting a deuterated propanal with 2-propenylhydrazine. The deuterated propanal itself can be prepared via methods like the reduction of a corresponding carboxylic acid derivative with a deuterium-donating reducing agent (e.g., LiAlD₄) or through catalyzed H-D exchange of the aldehyde. beilstein-journals.orggoogle.com Similarly, using a deuterated 2-propenylhydrazine would place the label on the allyl group.

Table 2: Potential Deuterium Labeling Strategies for this compound

| Labeling Method | Deuterium Source | Description | Labeled Position |

|---|---|---|---|

| H-D Exchange | D₂O | Post-synthesis exchange of labile protons on the pre-formed hydrazone, typically requiring a catalyst. | Alpha to C=N bond, potentially allylic protons. |

| Synthesis from Labeled Aldehyde | Deuterated Propanal | Condensation reaction between deuterated propanal and 2-propenylhydrazine. | Propyl backbone. |

| Synthesis from Labeled Hydrazine | Deuterated 2-propenylhydrazine | Condensation reaction between propanal and deuterated 2-propenylhydrazine. | 2-propenyl group. |

Isotopic Enrichment for Mechanistic Investigations

Enrichment with stable heavy isotopes such as ¹³C and ¹⁵N provides powerful probes for elucidating reaction mechanisms and molecular structures. rsc.orgnih.gov Unlike deuterium labeling, which primarily investigates the role of C-H bonds, ¹³C and ¹⁵N labeling allows for the tracking of the carbon skeleton and nitrogen atoms, respectively.

¹⁵N Labeling: The two nitrogen atoms of the hydrazone are central to its reactivity. Synthesizing this compound with ¹⁵N enrichment can offer profound insights into transformations involving the N-N bond. This is typically achieved by using an isotopically labeled hydrazine, such as [¹⁵N₂]-hydrazine or 2-propenyl-[¹⁵N₂]-hydrazine, in the initial condensation reaction. nih.gov ¹⁵N NMR spectroscopy is a particularly useful technique for studying these labeled compounds, as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, making it possible to distinguish between different tautomers (e.g., hydrazone vs. azo) or track bond cleavage and formation. rsc.org

¹³C Labeling: To investigate the fate of the carbon backbone during a reaction, ¹³C labeling is employed. This compound can be synthesized with ¹³C atoms at specific positions by starting with a selectively labeled propanal (e.g., [1-¹³C]-propanal, [2-¹³C]-propanal) or a labeled 2-propenylhydrazine. nih.gov Analysis of the products by ¹³C NMR or mass spectrometry can reveal information about skeletal rearrangements, fragmentation patterns, and the incorporation of external carbon sources. Combining ¹³C and ¹⁵N labeling can provide a comprehensive picture of molecular dynamics. nih.govnih.gov

Table 3: Isotopic Enrichment for Mechanistic Studies of this compound

| Isotope | Labeled Precursor (Example) | Analytical Technique | Mechanistic Information Gained | Reference |

|---|---|---|---|---|

| ¹⁵N | 2-propenyl-[¹⁵N₂]-hydrazine | ¹⁵N NMR, Mass Spectrometry | Elucidation of N-N bond cleavage, study of azo-hydrazone tautomerism, tracking nitrogen atom fate in heterocycle formation. | rsc.orgnih.gov |

| ¹³C | [1-¹³C]-Propanal | ¹³C NMR, Mass Spectrometry | Tracking of the carbon skeleton, identification of bond formation/cleavage at specific carbon centers, analysis of rearrangements. | nih.gov |

| ²H, ¹³C, ¹⁵N | Combination of labeled precursors | Multi-nuclear NMR, High-Resolution MS | Comprehensive analysis of reaction pathways, quantification of kinetic isotope effects, and dynamic studies. | nih.gov |

Mechanistic Investigations and Reactivity Profiles of Propanal, 2 Propenylhydrazone

Elucidation of Reaction Mechanisms in Propanal, 2-propenylhydrazone Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the carbon-nitrogen double bond (C=N) of the hydrazone, the allylic double bond, and the N-H proton. These features allow for a range of transformations through various mechanistic pathways.

The hydrazone moiety can exhibit both nucleophilic and electrophilic character. The nitrogen atom of the N-H group can act as a nucleophile, participating in reactions such as palladium-catalyzed allylic substitutions to form N,N-disubstituted hydrazines. researchgate.net In this context, arylhydrazines have been shown to act as effective nucleophiles in reactions with allyl acetates. researchgate.net By analogy, the NH group in this compound could engage in similar transformations.

Conversely, the C=N bond can be activated to become electrophilic. Protonation or coordination to a Lewis acid at the imine nitrogen enhances the electrophilicity of the imine carbon, making it susceptible to attack by nucleophiles. While specific studies on this compound are not prevalent, the general reactivity of hydrazones supports this activation mode. libretexts.orgsavemyexams.com For instance, the use of triflic anhydride (B1165640) (Tf₂O) can promote the electrophilic activation of tertiary amides for the synthesis of benzoxazoles, a strategy that highlights the potential for activating similar carbonyl derivatives. libretexts.org

Hydrazones are well-documented to participate in radical reactions. nih.govrsc.orgnih.gov The C=N bond can serve as a radical acceptor in intermolecular additions. nih.gov For aldehyde-derived hydrazones, C(sp²)–H functionalization can proceed through a radical process, often involving an aminyl radical as a key intermediate under mild conditions. rsc.org In some instances, these reactions can be initiated by a photocatalyst under visible light. rsc.org

Chiral N-acylhydrazones have been demonstrated to be effective acceptors for the addition of a variety of alkyl radicals to the C=N bond. nih.gov Although this compound is not an N-acylhydrazone, the fundamental reactivity of the imine bond as a radical acceptor is a shared characteristic. It can be anticipated that under appropriate radical-generating conditions, radical species could add across the C=N bond of this compound.

Furthermore, the allyl group itself is a key player in radical chemistry. The allylic protons are susceptible to abstraction, which would lead to a resonance-stabilized allylic radical. This intermediate could then participate in various radical-mediated bond-forming reactions.

| Radical Reaction Type | Substrate Class | Key Intermediate | Outcome |

| Intermolecular Radical Addition | Chiral N-acylhydrazones | Alkyl radical | Stereoselective formation of functionalized hydrazones |

| C(sp²)–H Functionalization | Aldehyde-derived hydrazones | Aminyl radical | Substituted hydrazones |

| Reductive Radical Addition | Hydrazones | Alkyl or fluorinated radicals | Functionalized hydrazines or hydrazones |

This table summarizes general radical reactions observed in hydrazone chemistry, which can be extrapolated to this compound.

This compound can exist in tautomeric forms, primarily through an imine-enamine tautomerization. This equilibrium involves the migration of a proton from the carbon alpha to the C=N bond to the imine nitrogen, resulting in the formation of an azadiene (ene-hydrazine) tautomer. unacademy.comunifr.ch

Keto-Enol Tautomerism Analogy The tautomerism in hydrazones is analogous to the well-known keto-enol tautomerism in carbonyl compounds. unacademy.com The stability of the tautomers and the position of the equilibrium are influenced by factors such as solvent and substitution. unifr.ch The enamine tautomer, although potentially less stable, can be significantly more nucleophilic at the carbon atom, influencing the molecule's reactivity towards electrophiles. This tautomeric equilibrium can be catalyzed by both acids and bases. unacademy.com

The presence of the enamine tautomer opens up alternative reaction pathways. For instance, it could react as a nucleophile in Michael additions or be involved in other pericyclic reactions. The ability to control this tautomeric equilibrium is a key aspect of harnessing the full synthetic potential of hydrazones like this compound.

Radical Intermediates and Reaction Pathways

Cycloaddition Reactions Involving this compound

The conjugated system that can be formed through tautomerization, as well as the inherent unsaturation in the allyl group, suggests that this compound could participate in cycloaddition reactions.

The azadiene tautomer of this compound (1-N-allyl-1,3-diaminopropene) possesses a 1-azabutadiene system. This diene is electron-rich due to the presence of the nitrogen atoms. Such electron-rich dienes are known to participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-poor dienophiles. beilstein-journals.org In an IEDDA reaction, the HOMO of the diene interacts with the LUMO of the dienophile. beilstein-journals.org

While no specific IEDDA reactions of this compound are reported, the reactivity of similar electron-rich azadienes suggests that it could react with dienophiles such as maleimides, acrylates, or other α,β-unsaturated carbonyl compounds to form six-membered heterocyclic rings. The reaction would likely proceed via a [4+2] cycloaddition, leading to the formation of tetrahydropyridazine derivatives.

| Reaction Component | Electronic Character | Role in IEDDA | Example |

| Azadiene Tautomer | Electron-rich | Diene | 1-N-allyl-1,3-diaminopropene |

| Dienophile | Electron-poor | Dienophile | Maleimide, Methyl acrylate |

This table illustrates the potential roles of the azadiene tautomer of this compound and suitable dienophiles in an inverse-electron-demand Diels-Alder reaction.

The allyl group in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.gov In these reactions, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered ring. nih.gov Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. nih.gov

Stereochemical Control in Cycloaddition Processes

The 2-propenylhydrazone moiety of this compound can be chemically transformed into a conjugated diene. This in-situ generated diene is capable of participating in cycloaddition reactions, most notably the Diels-Alder reaction, to form six-membered rings. wikipedia.org The stereochemical outcome of these cycloadditions is of significant interest as it allows for the construction of complex cyclic systems with defined stereochemistry.

The stereoselectivity of the Diels-Alder reaction is governed by several factors, including the geometry of the diene, the nature of the dienophile, and the reaction conditions. pressbooks.pub For dienes derived from N-allylhydrazones, high (E)-stereoselectivity of the newly formed double bond is often achieved. rsc.org This inherent selectivity is crucial as the geometry of the diene directly influences the stereochemistry of the resulting cycloadduct.

Two key aspects of stereoselectivity in the Diels-Alder reaction are the endo/exo selectivity and the facial selectivity (diastereofacial selectivity). The endo rule, which is often favored, describes the orientation of the dienophile's substituent pointing towards the diene's π-system in the transition state. wikipedia.org The facial selectivity becomes relevant when a chiral center is present in the diene or dienophile, leading to the preferential formation of one diastereomer over the other. While specific studies on the stereochemical control in cycloadditions involving dienes derived directly from this compound are not extensively documented, the principles established for similar N-allylhydrazone systems can be applied. The use of chiral auxiliaries or catalysts can be employed to influence the diastereofacial selectivity of the cycloaddition, providing a pathway to enantiomerically enriched products. rsc.org

Cascade and Domino Reactions Utilizing this compound

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a class of domino reactions where three or more reactants combine in a one-pot fashion to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.commdpi.com This approach is highly atom-economical and efficient for the synthesis of diverse compound libraries. nih.gov

While specific MCRs involving this compound are not widely reported, its structural motifs suggest potential participation in known MCRs. For instance, the hydrazone functionality can react with an isocyanide and a carboxylic acid in a Ugi-type reaction or with an aldehyde and a β-ketoester in a Hantzsch-like synthesis, although these would represent novel variations of these classic MCRs. nih.gov The development of new MCRs involving this compound would open avenues for the rapid synthesis of complex nitrogen-containing molecules.

Intramolecular Cyclizations and Rearrangements

The structure of this compound is amenable to various intramolecular cyclizations and rearrangements, which can be triggered by heat, light, or chemical reagents. wiley-vch.debyjus.com For example, under acidic conditions, the allyl group could potentially participate in an intramolecular ene-type reaction with the C=N bond.

Rearrangement reactions, such as the Claisen rearrangement, are also plausible. byjus.com A thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the 2-propenylhydrazone could lead to the formation of a new C-C bond and a different structural isomer. Photochemical conditions could also induce rearrangements or cyclizations. thermofisher.cn While specific examples for this compound are not prevalent in the literature, the fundamental principles of these reactions suggest it as a viable substrate for such transformations.

This compound as a Precursor to Heterocyclic Compounds

The versatile reactivity of this compound makes it a valuable building block for the synthesis of various heterocyclic compounds, particularly those containing nitrogen.

Synthesis of Pyrazolines and Pyrazoles

Pyrazolines (dihydropyrazoles) and pyrazoles are five-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds. tcichemicals.comnih.gov Hydrazones are common precursors for the synthesis of these ring systems. chemicalbook.commdpi.com

The synthesis of pyrazolines can be achieved through the [3+2] cycloaddition reaction of the hydrazone with an appropriate dienophile. chemicalbook.commdpi.com In this context, the hydrazone can act as a 1,3-dipole precursor. For example, in the presence of an oxidizing agent, this compound can be converted into a nitrilimine intermediate, which can then undergo a 1,3-dipolar cycloaddition with an alkene to furnish a pyrazoline ring. nih.gov The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for pyrazoline synthesis. derpharmachemica.comnih.govbeilstein-journals.org

Pyrazoles can be synthesized from this compound through several routes. One common method involves the reaction with 1,3-dicarbonyl compounds or their equivalents. mdpi.comgalchimia.com The initial condensation is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. Another approach is the oxidation of a pre-formed pyrazoline. chemicalbook.com A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has also been reported to yield pyrazole derivatives. organic-chemistry.org

Below is a table summarizing typical reaction conditions for the synthesis of pyrazoles from aldehyde hydrazones with different reagents, which could be applicable to this compound.

| Reagent | Catalyst/Conditions | Product Type | Typical Yield (%) |

| 1,3-Diketone | Acid or base catalysis, heat | Substituted Pyrazole | 70-90 |

| α,β-Unsaturated Ketone | Reflux in ethanol (B145695) | Pyrazoline | 80-95 |

| Alkyne | Metal catalyst (e.g., Cu, Rh) | Substituted Pyrazole | 65-85 |

| Diazo Compound | 1,3-dipolar cycloaddition | Pyrazoline | 75-90 |

Formation of Other Nitrogen-Containing Heterocycles

Beyond pyrazoles, this compound can potentially serve as a precursor to other nitrogen-containing heterocycles.

Pyridazines , six-membered rings with two adjacent nitrogen atoms, can be synthesized by the reaction of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org While not a direct application of this compound itself, derivatives of it could be envisioned to participate in such cyclizations. For instance, a derivative of the hydrazone could be elaborated to contain a 1,4-dicarbonyl motif, which could then undergo an intramolecular cyclization.

Triazines , which are six-membered rings containing three nitrogen atoms, are another class of heterocycles that can be synthesized from hydrazine (B178648) derivatives. organic-chemistry.orgnih.gov For example, a three-component reaction of an imidate, a guanidine, and an aldehyde can lead to the formation of a 1,3,5-triazine. organic-chemistry.org The propanal moiety of the hydrazone could potentially be involved in such a reaction.

The synthesis of these and other heterocycles from this compound represents an area with potential for further exploration and development of novel synthetic methodologies.

Reactivity with Carbon Dioxide and Other C1 Sources

Currently, there is a notable lack of specific research in the refereed scientific literature detailing the reactivity of this compound with carbon dioxide (CO₂) and other C1 sources. While the broader field of C1 chemistry, including the utilization of CO₂, is an area of intense investigation, specific studies focusing on its interaction with this particular hydrazone have not been published.

The reactivity of hydrazones with electrophiles is a subject of scientific interest, and CO₂ can act as a weak electrophile. Conceptually, a reaction could potentially occur at the nucleophilic nitrogen or the α-carbon of the propanal moiety, possibly catalyzed or promoted by various reagents. However, without experimental data or theoretical studies on this compound, any discussion of potential reaction pathways, mechanisms, or resulting products would be purely speculative.

Similarly, investigations into the reactivity of this compound with other C1 sources, such as carbon monoxide (CO), formaldehyde (B43269) (CH₂O), or formic acid (HCOOH), are also absent from the current body of scientific literature. Mechanistic studies and the characterization of reactivity profiles require dedicated experimental work, which has yet to be reported for this specific compound in the context of C1 chemistry.

Due to the absence of research findings, no data tables on reaction conditions, product yields, or mechanistic details can be provided at this time. Further research is necessary to elucidate the reactivity of this compound with CO₂ and other C1 sources.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and dynamic processes within Propanal, 2-propenylhydrazone.

A complete structural assignment of this compound would rely on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H and ¹³C NMR Predictions: Based on its structure, the following signals are anticipated. The chemical shifts are estimates and would be definitively assigned using 2D techniques.

| Proton (¹H) Environment | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) Environment | Predicted Chemical Shift (ppm) |

| CH₃ (propyl) | ~1.1 | Triplet | CH₃ (propyl) | ~10-15 |

| CH₂ (propyl) | ~2.2 | Sextet | CH₂ (propyl) | ~25-35 |

| CH (imine) | ~7.4 | Triplet | CH (imine) | ~140-150 |

| N-H | Variable | Broad Singlet | N-CH₂ (allyl) | ~50-60 |

| N-CH₂ (allyl) | ~3.8 | Doublet | =CH₂ (allyl) | ~115-120 |

| =CH (allyl) | ~5.8 | Multiplet | =CH (allyl) | ~130-135 |

| =CH₂ (allyl) | ~5.2 | Multiplet |

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations expected for this compound include:

The imine proton (CH=N) with the adjacent methylene (B1212753) protons (-CH₂-CH₃).

The methylene protons (-CH₂-CH₃) with the methyl protons (-CH₃).

Within the allyl group, the -CH= proton with both the N-CH₂- and the =CH₂ protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, confirming the assignments made in the 1D spectra. wikipedia.orghmdb.ca For instance, the signal for the imine carbon would show a cross-peak with the signal for the imine proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. mdpi.com Expected key HMBC correlations would be:

From the imine proton (CH=N) to the propyl CH₂ and the allyl N-CH₂ carbons.

From the N-H proton to the imine carbon and the allyl N-CH₂ carbon.

From the allyl N-CH₂ protons to the imine carbon and the vinyl carbons (=CH and =CH₂).

The single bonds within this compound, particularly the N-N and N-C bonds of the hydrazone and allyl groups, can exhibit restricted rotation, leading to the existence of different conformers (rotamers). At room temperature, the rate of interconversion between these rotamers might be fast on the NMR timescale, resulting in averaged signals.

Variable Temperature (VT) NMR experiments are employed to study these conformational dynamics. wordpress.comox.ac.uk By lowering the temperature, the rate of interconversion can be slowed down. If the energy barrier to rotation is sufficiently high, the NMR spectrum will resolve into separate sets of signals for each populated rotamer. rsc.orgresearchgate.net This allows for the characterization of the individual conformers and the determination of their relative populations. For hydrazones, VT-NMR has been successfully used to study the restricted rotation around the N-acyl bond, leading to distinct signals for the syn and anti rotamers at low temperatures. mdpi.comwordpress.com

This compound can exist as E and Z geometric isomers with respect to the C=N double bond. Dynamic NMR (DNMR) spectroscopy is a powerful method to investigate the kinetics of the isomerization process between these forms. mdpi.comacs.org

The interconversion between the E and Z isomers can be induced thermally or photochemically. nih.gov By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals corresponding to the two isomers, the energy barrier (ΔG‡) for the isomerization can be calculated. acs.org Studies on other hydrazones have shown that the rate of E/Z isomerization is influenced by factors such as solvent polarity and the nature of substituents, with the mechanism often proceeding through a rotational or an inversion pathway. acs.orgmdpi.com For instance, in some hydrazone-based molecular switches, the isomerization can be controlled by pH, with the process being readily monitored by ¹H NMR. acs.org

Conformational Analysis via Variable Temperature NMR

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound, namely the hydrazone and alkene moieties.

The key functional groups in this compound are the imine (C=N), the N-N single bond, the N-H bond, and the C=C double bond of the allyl group. Their characteristic vibrational frequencies are crucial for structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| N-H | Stretching | 3200 - 3400 | Medium / Weak |

| C-H (sp²) | Stretching | 3010 - 3095 | Medium / Medium |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong / Strong |

| C=N (Imine) | Stretching | 1620 - 1690 | Medium-Strong / Medium-Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium / Strong |

| N-H | Bending | 1550 - 1650 | Medium-Strong / Weak |

| C-N | Stretching | 1020 - 1250 | Medium / Medium |

| N-N | Stretching | 900 - 1200 | Weak-Medium / Medium-Strong |

| =C-H (out-of-plane) | Bending | 910 - 990 | Strong / Weak |

In FT-IR spectroscopy, the C=N stretching vibration is expected to appear as a medium to strong band. primescholars.com The C=C stretching of the allyl group might overlap with the C=N band but can often be distinguished. The N-H stretching vibration would appear as a medium-intensity band in the 3200-3400 cm⁻¹ region. mdpi.com

In Raman spectroscopy, the C=C double bond typically gives a strong signal, while the C=N bond shows a medium to strong intensity. lippertt.ch The N-N single bond, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The combination of both FT-IR and Raman spectra provides a more complete vibrational profile of the molecule. scialert.netresearchgate.net

This compound contains a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the imine nitrogen and potentially the π-system of the alkene). This allows for the formation of intermolecular hydrogen bonds.

The presence of hydrogen bonding has a distinct effect on the vibrational spectra. mdpi.comrsc.org

N-H Stretching: In the FT-IR spectrum, intermolecular hydrogen bonding causes the N-H stretching band to broaden and shift to a lower frequency (red-shift). The magnitude of this shift is related to the strength of the hydrogen bond. mdpi.com Temperature-dependent FT-IR studies can be used to analyze these interactions, as changes in temperature can affect the extent of hydrogen bonding. nih.gov

C=N Stretching: The C=N stretching frequency can also be affected by hydrogen bonding. If the imine nitrogen acts as a hydrogen bond acceptor, the C=N band may shift, although this effect is typically less pronounced than the shift in the N-H band.

By comparing spectra taken in non-polar solvents (where hydrogen bonding is minimal) with those in polar, hydrogen-bond-accepting solvents, the spectroscopic signatures of these interactions can be clearly identified. researchgate.net

Characteristic Vibrational Modes of the Hydrazone and Alkene Moieties

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₆H₁₂N₂), the theoretical monoisotopic mass is calculated to be 112.100048391 Da. nih.gov An experimental HRMS analysis is expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂N₂ |

| Theoretical Monoisotopic Mass (Da) | 112.100048391 nih.gov |

| Expected Experimental HRMS Mass (Da) | ~112.1000 |

| Molecular Weight ( g/mol ) | 112.1729 nist.govnih.gov |

Note: The experimental HRMS mass is an expected value and may vary slightly in an actual measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon ionization in the mass spectrometer, the molecular ion [C₆H₁₂N₂]⁺˙ (m/z 112) would be formed. Subsequent fragmentation could proceed through several pathways, including:

α-cleavage: Breakage of the C-C bond adjacent to the hydrazone nitrogen, leading to the formation of various fragment ions.

Cleavage of the N-N bond: This could result in ions corresponding to the propenyl and propylidene fragments.

Rearrangement reactions: Intramolecular hydrogen rearrangements, such as the McLafferty rearrangement, are common in carbonyl compounds and could potentially occur in this hydrazone derivative. mdpi.com

A detailed analysis of the MS/MS spectrum would allow for the identification of characteristic fragment ions, providing conclusive evidence for the structure of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would first need to be grown. recx.no This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Once a crystal of sufficient size and quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. carleton.eduresearchgate.net The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The analysis would yield the precise coordinates of each atom in the unit cell, allowing for the determination of key structural parameters.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., C-C, C-N, N-N, C=N |

| Bond Angles (°) | e.g., C-C-C, C-N-N, C=N-N |

Note: The data in this table are placeholders for the expected outcomes of a single-crystal X-ray diffraction experiment.

Hydrogen Bonding Networks in Crystalline Architectures

The molecular structure of this compound, which contains a secondary amine hydrogen (N-H), suggests the potential for the formation of intermolecular hydrogen bonds in the solid state. The nitrogen atom of the C=N group can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

The analysis of the crystal structure would reveal the presence and nature of any hydrogen bonding networks. These interactions play a crucial role in stabilizing the crystal lattice and influencing the physical properties of the solid. It is plausible that molecules of this compound arrange themselves in the crystal lattice to form chains or more complex networks through N-H···N hydrogen bonds. The precise geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be determined from the crystallographic data.

Theoretical and Computational Chemistry Approaches to Propanal, 2 Propenylhydrazone

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. These methods, rooted in the fundamental principles of quantum mechanics, provide a theoretical framework for understanding the electronic properties and reactivity of molecules like Propanal, 2-propenylhydrazone.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations provide valuable insights into the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.

For this compound, DFT studies can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in predicting how the molecule will interact with other chemical species. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and reactivity.

DFT calculations can also be used to determine various electronic properties, as illustrated in the hypothetical data below.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 7.2 | eV |

| Electron Affinity | 0.5 | eV |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations using a chosen functional and basis set.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are known for their potential to achieve high accuracy, although they are often more computationally demanding than DFT. osti.gov

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a more refined understanding of its electronic structure and energetics. These methods are particularly useful for systems where electron correlation effects are significant. High-accuracy ab initio calculations can be employed to benchmark the results obtained from more computationally efficient methods like DFT and to provide reliable predictions of molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. pressbooks.pub Theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in this compound. arxiv.org These predictions are based on the magnetic shielding experienced by each nucleus, which is influenced by the surrounding electron density. By comparing calculated chemical shifts with experimental data, chemists can confirm or elucidate the structure of the molecule. docbrown.infodocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| N-H | 7.5 |

| C=N-H | 6.8 |

| =CH- | 5.8 |

| -CH₂- | 4.1 |

| -CH₂-CH₃ | 2.2 |

| -CH₃ | 1.1 |

| ¹³C NMR | |

| C=N | 145 |

| =CH- | 135 |

| -CH₂- | 118 |

| -CH₂-CH₃ | 50 |

| -CH₃ | 15 |

Note: The values in this table are hypothetical and for illustrative purposes. The actual predicted shifts depend on the level of theory, basis set, and solvent model used in the calculation.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. q-chem.com Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. youtube.comupo.es This information is crucial for identifying the functional groups present in this compound and for understanding its vibrational dynamics. researchgate.netvasp.at Each peak in the calculated spectrum corresponds to a specific type of bond stretching, bending, or other molecular motion.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comdovepress.com MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment.

Conformational Space Exploration and Energy Minima

This compound, with its rotatable single bonds, can exist in various three-dimensional arrangements or conformations. ucsb.edu Exploring this conformational space is essential for understanding the molecule's flexibility and identifying its most stable structures. pharmacy180.comsoton.ac.uk

Molecular dynamics simulations can be used to sample a wide range of conformations by simulating the molecule's movement at a given temperature. By analyzing the trajectory of the simulation, it is possible to identify the low-energy conformations, or energy minima, that the molecule is most likely to adopt. nih.gov This information is critical for understanding how the molecule's shape influences its properties and reactivity.

Table 3: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-N-N=C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.0 |

| B | 60° (gauche) | 1.5 |

| C | 0° (syn) | 3.2 |

Note: This table presents a simplified, hypothetical example. A thorough conformational analysis would involve multiple dihedral angles and more complex energy landscapes.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the conformation and reactivity of a molecule. ucsb.eduxjtu.edu.cnplos.org Molecular dynamics simulations can explicitly model the interactions between this compound and solvent molecules. mdpi.com

By performing simulations in different solvents, researchers can investigate how the polarity and hydrogen-bonding capabilities of the solvent affect the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer of this compound through dipole-dipole interactions. These simulations can also provide insights into how the solvent influences reaction rates by stabilizing or destabilizing transition states.

Research on the Computational Chemistry of this compound Remains Undocumented

Extensive searches for theoretical and computational studies on the chemical compound this compound have revealed a significant gap in the scientific literature. While the compound is known and has been identified in contexts such as the analysis of bio-oil from pyrolysis, dedicated research into its reaction mechanisms from a computational perspective appears to be unavailable. mdpi.comresearchgate.netmdpi-res.comccspublishing.org.cnresearchgate.net

General computational studies on the broader class of compounds known as hydrazones are prevalent. These studies delve into various aspects of hydrazone chemistry, including the mechanistic pathways of their synthesis, their interactions in complex reactions, and their potential applications in fields like corrosion inhibition and materials science. rsc.orgacademie-sciences.frljmu.ac.ukbohrium.comacs.org Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate reaction coordinates, characterize transition states, and understand the energetic landscapes of reactions involving hydrazones. rsc.orgacademie-sciences.frljmu.ac.ukbohrium.comacs.org

These general studies on hydrazones highlight the types of computational analyses that could be applied to this compound. For instance, research on other hydrazones often involves:

Transition State Characterization and Energy Barriers: Calculating the geometry and energy of transition states to determine the activation energy of a reaction.

Reaction Coordinate Analysis: Mapping the energetic pathway of a reaction to understand the mechanism step-by-step.

Selectivity in Complex Reactions: Using computational models to predict and explain why certain products are favored over others in a reaction.

However, it is crucial to note that none of the available research provides this level of detail specifically for this compound. The existing literature mentions this compound merely as an identified substance, without any accompanying theoretical or computational investigation into its reactive properties. mdpi.comresearchgate.netmdpi-res.comccspublishing.org.cnresearchgate.net Consequently, a detailed discussion on the computational studies of reaction mechanisms for this compound, as outlined in the initial query, cannot be constructed based on current scientific publications.

Further research would be necessary to elucidate the specific computational and theoretical characteristics of this compound, mirroring the in-depth analyses that have been conducted for other members of the hydrazone family.

Applications of Propanal, 2 Propenylhydrazone in Advanced Organic Synthesis

Propanal, 2-propenylhydrazone as a Versatile Synthetic Intermediate

The inherent reactivity of this compound allows it to serve as a flexible starting material for a variety of organic transformations. The combination of the nucleophilic nitrogen, the electrophilic imine carbon, and the reactive allyl group within a single molecule underpins its utility as a synthetic intermediate.

This compound is an exemplary precursor for the synthesis of nitrogen-containing heterocycles, particularly those containing a pyrazolidine (B1218672) or pyrazoline core. ua.esosi.lv Hydrazones are well-established as equivalents of azomethine imines, which are highly reactive 1,3-dipoles. osi.lv Under thermal or acidic conditions, this compound can undergo a 1,2-prototropic shift to generate a transient azomethine imine. ua.es

This in situ-generated dipole can then immediately engage in an intramolecular [3+2] cycloaddition reaction with the tethered allyl (2-propenyl) group. nih.gov This process efficiently constructs a bicyclic pyrazolidine ring system. The reaction is a powerful method for creating five-membered nitrogenous heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. openmedicinalchemistryjournal.comfrontiersin.org The general transformation of allylhydrazones to pyrazolines highlights the utility of this strategy for accessing important heterocyclic frameworks. csic.esorganic-chemistry.org

Table 1: Heterocycles Derived from Hydrazone Precursors via Cycloaddition

| Precursor Type | Intermediate | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Alkene-tethered Hydrazone | Azomethine Imine | Pyrazolidine / Pyrazoline | Intramolecular [3+2] Cycloaddition ua.esnih.gov |

| Hydrazone + Alkene/Alkyne | Azomethine Imine | Pyrazolidine / Pyrazoline | Intermolecular [3+2] Cycloaddition osi.lv |

| Hydrazone + Carbonyl | Hydrazone | Pyrazoline | Cyclocondensation sci-hub.se |

This table illustrates common pathways to nitrogen-containing heterocycles starting from hydrazone-based compounds.

The intramolecular [3+2] cycloaddition of this compound serves as an efficient entry point for the rapid assembly of complex polycyclic amines. nih.gov The initial product, a substituted cyclopentapyrazolidine, is a rigid bicyclic structure that can be further functionalized to create more elaborate molecular frameworks. nih.gov

Intramolecular dipolar cycloadditions are a cornerstone of strategies that aim to build molecular complexity efficiently. nih.gov The resulting polycyclic scaffold from this compound contains multiple stereocenters and functional groups that can be manipulated in subsequent synthetic steps. This makes it a valuable building block for the synthesis of natural products and other complex target molecules where a condensed, nitrogen-rich core is required. The principles of modern organic synthesis emphasize the use of such efficient, structure-building reactions to assemble molecular frameworks. msu.edu

Precursor for Nitrogen-Containing Heterocycles

Participation in Tandem and Multi-Step Synthesis Strategies

The conversion of this compound into a polycyclic system is a classic example of a tandem, or cascade, reaction. msu.edu This type of process, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offers significant advantages in terms of efficiency and atom economy. msu.eduresearchgate.net The formation of the azomethine imine followed immediately by the intramolecular cycloaddition exemplifies a powerful multi-step synthesis strategy housed within a single transformation. rsc.org

The intramolecular cycloaddition of this compound intrinsically involves the formation of both new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct the new five-membered ring. This transformation can be significantly influenced by catalysis.

The initial generation of the key azomethine imine intermediate from the hydrazone can be accelerated by either Brønsted or Lewis acids. ua.esosi.lv Furthermore, the cycloaddition step itself can be catalyzed by transition metals. Metal-catalyzed [3+2] cycloadditions of azomethine imines have emerged as a highly effective method for the regio- and stereoselective synthesis of pyrazolidines and pyrazolines. osi.lv Various metal catalysts, including those based on zinc, copper, and scandium, have been shown to promote these transformations under mild conditions, enhancing reaction rates and selectivity. osi.lvorganic-chemistry.orgucl.ac.uk These catalytic approaches are central to modern strategies for green and efficient C-N and C-C bond formation. rsc.orgcsic.esnih.gov

Table 2: Catalytic Systems for Azomethine Imine Cycloadditions

| Catalyst | Substrate Type | Reaction Condition | Purpose | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ or Zr(OTf)₄ | Hydrazone-tethered olefin | Room Temperature | Promote intramolecular cycloaddition | osi.lv |

| BF₃·Et₂O | Hydrazone + Olefin | 0 °C to RT | Promote intermolecular cycloaddition | osi.lv |

| Zn(OTf)₂ | Arylhydrazine + 3-Butynol | 100 °C | Catalyze hydrohydrazination/cyclization | organic-chemistry.org |

| [Cu(OTf)]₂PhMe | Hydrazone | Room Temperature | Catalyze cyclization (decomposition noted) | ucl.ac.uk |

This table provides examples of catalysts used in cycloaddition reactions involving in situ generated azomethine imines from hydrazone precursors.

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. nih.gov The intramolecular [3+2] cycloaddition of this compound is well-suited for asymmetric catalysis, allowing for the controlled synthesis of chiral polycyclic products. rsc.org

By employing a chiral catalyst, it is possible to influence the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer over the other. Chiral Lewis acids, particularly those derived from transition metals complexed with chiral ligands, have proven effective in this regard. For instance, chiral zirconium catalysts prepared from BINOL-derived ligands have been successfully used in asymmetric intramolecular [3+2] cycloadditions of hydrazone-tethered olefins, yielding products with high diastereoselectivity and enantioselectivity. osi.lv This demonstrates the potential of this compound to serve as a prochiral substrate in catalytic asymmetric reactions to generate valuable, optically active nitrogen-containing scaffolds.

Catalytic Applications in C-C and C-N Bond Formations

Development of Novel Reagents and Catalysts Utilizing Hydrazone Scaffolds

The hydrazone functional group, the core of this compound, is not only a reactive intermediate but also a valuable structural motif in the design of new catalysts and reagents. The ability of the hydrazone unit to coordinate to metal centers and participate in hydrogen bonding makes it an attractive scaffold for ligand development and organocatalysis. acs.orgnih.gov

Researchers have developed new classes of organocatalysts for hydrazone and oxime formation that operate efficiently at neutral pH, such as 2-aminophenols and 2-(aminomethyl)benzimidazoles. acs.orgresearchgate.net These catalysts often function by activating the carbonyl component toward nucleophilic attack. Furthermore, hydrazone-based ligands can be synthesized and complexed with various metals to create novel coordination complexes. acs.org These complexes can exhibit unique catalytic activities, for example, in olefin epoxidation. acs.org While this compound is primarily a substrate, its fundamental hydrazone structure provides a blueprint for the rational design of future catalysts that leverage the unique electronic and steric properties of the hydrazone scaffold for applications in a wide range of organic transformations.

Q & A

Basic Research Question: What are the standard synthetic routes for Propanal, 2-propenylhydrazone, and how can its purity be confirmed?

Methodological Answer:

this compound is typically synthesized via condensation reactions between propanal and substituted hydrazines under controlled pH and temperature. For example, hydrazone formation often employs 2,4-dinitrophenylhydrazine (DNPH) in acidic conditions (e.g., H₂SO₄) to stabilize the Schiff base intermediate . Purity confirmation requires a combination of:

- Chromatography : HPLC or GC-MS to detect unreacted precursors or side products.

- Spectroscopy : FT-IR for characteristic N-H and C=N stretches (~1600–1650 cm⁻¹), and ¹H/¹³C NMR to verify hydrazone proton environments and carbon backbone integrity .

- Elemental Analysis : To validate stoichiometric ratios of C, H, and N.

Advanced Research Question: How can discrepancies between experimental spectroscopic data and computational predictions for hydrazone derivatives be resolved?

Methodological Answer:

Discrepancies often arise due to conformational flexibility, solvent effects, or tautomerism. To address this:

- Dynamic NMR Studies : Track temperature-dependent chemical shifts to identify equilibrium between tautomers (e.g., E/Z isomerism) .

- DFT Calculations : Optimize molecular geometries using software like Gaussian or ORCA, incorporating solvent models (e.g., PCM) to simulate experimental conditions .

- Cross-Validation : Compare results with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .

Analytical Challenge: What methods are recommended for quantifying Propanal derivatives in atmospheric or catalytic studies, considering interference from co-eluting compounds?

Methodological Answer:

In atmospheric studies, propanal derivatives may co-elute with carbonyls like acetone or glyoxal. Mitigation strategies include:

- Derivatization : Use DNPH cartridges to selectively trap aldehydes, followed by HPLC-UV analysis .

- PTR-MS Corrections : Apply branching ratios and reaction rates to subtract interference signals (e.g., m/z 59 for acetone/propanal overlap) .

- Isotopic Labeling : Use ¹³C-labeled propanal to track reaction pathways in catalytic systems and distinguish products via GC-IRMS .

Mechanistic Study: What experimental approaches elucidate the role of this compound in catalytic cycles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated hydrazones to identify rate-determining steps .

- In Situ Spectroscopy : Operando FT-IR or Raman to monitor intermediate species during catalysis.

- Turnover Frequency (TOF) Calculation : TOF = (moles of propanal produced) / (moles of active sites × time), ensuring reactant conversion <20% to avoid diffusion limitations .

Data Contradiction: How should researchers address conflicting selectivity values in catalytic hydrogenation studies of Propanal derivatives?

Methodological Answer:

Contradictions may stem from differing reaction conditions or catalyst preparation. To reconcile

- Standardize Catalyst Characterization : Use BET surface area analysis, TEM, and XPS to ensure consistent active site density and oxidation states .

- Control Reaction Variables : Maintain identical pressure (e.g., H₂ partial pressure), temperature, and solvent polarity.

- Carbon Balance Checks : Validate selectivity calculations by ensuring all carbon-containing products (e.g., propanal, propane, CO₂) are accounted for .

Advanced Synthesis: What strategies optimize regioselectivity in the synthesis of Propanal hydrazone derivatives with bulky substituents?

Methodological Answer:

- Steric-Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to bias hydrazone formation at less hindered sites .

- Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity via controlled microwave heating, reducing side reactions.

- Chiral Auxiliaries : Use enantiopure hydrazines or propanal derivatives to achieve asymmetric induction, monitored by chiral HPLC .

Stability Assessment: How does this compound degrade under varying storage conditions, and how can stability be quantified?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), then track degradation via:

- Light Sensitivity Studies : Use UV-Vis spectroscopy to monitor photolytic cleavage of the hydrazone bond under UV-A/UV-B exposure.

Computational Modeling: How can QSPR models predict the solubility and reactivity of Propanal hydrazones in non-aqueous solvents?

Methodological Answer:

- Descriptor Selection : Use topological indices (e.g., Wiener index) and quantum-chemical parameters (e.g., dipole moment, HOMO-LUMO gap) from DFT .

- Training Data : Curate experimental solubility data in solvents like DMSO, THF, and chloroform.

- Validation : Compare predicted vs. experimental logP values using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.